3-(phenylsulfonyl)-2H-chromen-2-one

Description

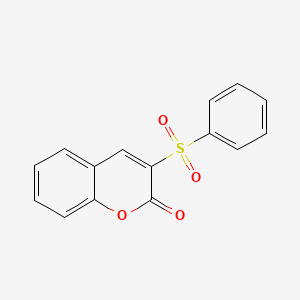

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAOATZUIZTXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Phenylsulfonyl 2h Chromen 2 One

Established Synthetic Routes to the 3-(Phenylsulfonyl)-2H-chromen-2-one Core

The synthesis of the 3-(phenylsulfonyl)-2H-chromen-2-one framework is primarily achieved through well-established chemical reactions that have been adapted and optimized for this particular structure. These methods include the Knoevenagel condensation, oxidative cyclization, and various multicomponent strategies.

Knoevenagel Condensation Approaches and Mechanistic Insights

The Knoevenagel condensation is a cornerstone in the synthesis of coumarins, including the 3-phenylsulfonyl derivative. tandfonline.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org For the synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one, the typical precursors are a substituted salicylaldehyde (B1680747) and phenylsulfonyl acetonitrile (B52724), which serves as the active methylene compound.

The reaction mechanism commences with a base, often a weak amine like piperidine (B6355638) or morpholine, deprotonating the phenylsulfonyl acetonitrile to form a stabilized enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The subsequent intermediate undergoes dehydration. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the nitrile, leading to an iminocoumarin intermediate. The final step is the acid hydrolysis of this imine, which yields the desired 3-(phenylsulfonyl)-2H-chromen-2-one. It has been noted that the intramolecular cyclization is a significant driving force for the initial Knoevenagel condensation between salicylaldehyde and phenylsulfonyl acetonitrile.

Several catalysts have been employed to facilitate this condensation. A piperidine-ethanol system has been identified as an effective catalyst-solvent combination. More recently, Tris-hydroxymethylaminomethane (THAM) has been utilized as a commercially available and efficient catalyst for this transformation.

Table 1: Catalysts in Knoevenagel Condensation for 3-(Phenylsulfonyl)-2H-chromen-2-one Synthesis

| Catalyst | Precursors | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Piperidine | Salicylaldehyde, Phenylsulfonyl acetonitrile | Ethanol (B145695) | Established base catalyst for coumarin (B35378) synthesis. | |

| THAM | Salicylaldehyde, Phenylsulfonyl acetonitrile | Ethanol | Enviro-economic, commercially available catalyst. | researchgate.net |

Oxidative Cyclization Pathways and Precursor Chemistry

Oxidative cyclization represents an alternative strategy for forming the coumarin core or for modifying a pre-existing coumarin to introduce the sulfonyl group. One documented route involves the synthesis of various 3-thiophenyl-2H-1-benzopyran-2-ones, which are then oxidized to the corresponding sulfonyl derivatives. researchgate.net

The precursor chemistry for this pathway starts with the Pechmann condensation of substituted phenols with ethyl α-thiophenyl acetoacetate, using catalysts like sulfuric acid or polyphosphoric acid, to yield 3-thiophenyl coumarins. researchgate.net These sulfide (B99878) intermediates are then subjected to oxidation, for example, using hydrogen peroxide (H₂O₂), to convert the sulfide linkage into a sulfonyl group, thus forming the target 3-(phenylsulfonyl)-2H-chromen-2-one derivatives. researchgate.net

Another relevant, though more general, approach is the intramolecular oxidative cyclization of complex precursors like 5H-chromeno[2,3-b]pyridines. nih.gov While not a direct synthesis of the title compound, this method highlights the principle of forming fused heterocyclic systems through oxidation, which is a key step in some synthetic routes to complex coumarins. nih.gov The mechanism often involves cyclization promoted by a polar protic solvent, followed by oxidation of the cyclic intermediate. nih.gov

Multicomponent Reaction Strategies for Chromen-2-one Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. beilstein-journals.org While specific MCRs for the direct synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one are not extensively documented, the strategy is widely applied to the synthesis of other coumarin derivatives and can be conceptually extended. researchgate.netnih.gov

Novel and Green Synthetic Protocols for 3-(Phenylsulfonyl)-2H-chromen-2-one Derivatives

Reflecting the broader trends in chemical synthesis, recent efforts have focused on developing more environmentally friendly and efficient methods for preparing coumarin derivatives.

Catalyst-Free and Environmentally Conscious Methods

The development of green synthetic protocols aims to reduce waste, avoid hazardous solvents, and utilize non-toxic catalysts. rsc.org An "enviro-economic" protocol for synthesizing 3-phenylsulfonyl coumarins has been reported using THAM as a catalyst, which offers decent yields and allows for easy product isolation through filtration, avoiding conventional chromatographic purification. researchgate.net

The use of reusable solid acid catalysts, such as heteropolyacids, is another significant advancement in green chemistry for coumarin synthesis. rsc.orgrsc.org These catalysts are cost-effective, often lead to high yields with no toxic by-products, and can be easily recovered and reused. rsc.org Syntheses performed in aqueous media or under solvent-free conditions further enhance the environmental credentials of these methods. nih.gov For example, the Knoevenagel condensation for coumarin-3-carboxylic acids has been successfully carried out in water at room temperature. nih.gov

Microwave-Assisted and Solid-Phase Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of coumarins via Knoevenagel condensation, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving yields compared to conventional heating methods. ic.ac.ukscialert.net This technique has been successfully applied to solvent-free reactions, further contributing to its green credentials. ic.ac.uk

Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation for Coumarin Synthesis

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylaldehyde & Ethyl Acetoacetate | Conventional | 3-8 hours | ~60-80% | ic.ac.uk |

| Salicylaldehyde & Ethyl Acetoacetate | Microwave | 1-10 minutes | ~75-90% | ic.ac.uk |

| 3-Acetylcoumarin (B160212) & Anilines | Conventional | 4-7 hours | 65-82% | scialert.net |

| 3-Acetylcoumarin & Anilines | Microwave | 3-5 minutes | 85-94% | scialert.net |

Solid-phase synthesis is another modern technique that facilitates the production of compound libraries. nih.gov In this approach, a starting material is anchored to a solid support (resin), and subsequent reactions are carried out. The final product is then cleaved from the resin. This methodology has been applied to the synthesis of peptide-coumarin conjugates, where a peptide is built on a resin and then coupled with a coumarin moiety. nih.gov This technique allows for high-throughput synthesis and simplified purification, as excess reagents and by-products can be washed away from the resin-bound product.

Functional Group Interconversions and Post-Synthetic Modifications of 3-(Phenylsulfonyl)-2H-chromen-2-one

The 3-(phenylsulfonyl)-2H-chromen-2-one scaffold serves as a versatile platform for further chemical elaboration. Its strategic design, often originating from precursors like phenylsulfonyl acetonitrile, incorporates functional groups that are amenable to a variety of transformations. This allows for the post-synthetic modification of the core structure to generate libraries of analogues with diverse properties. Key to this versatility are the phenylsulfonyl group at the C3-position and the potential for transformations of precursor functionalities, such as the nitrile group.

Transformation of Nitrile and Thio-Sulfonyl Groups

The synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one often proceeds through a Knoevenagel condensation of a salicylaldehyde with an active methylene compound like phenylsulfonyl acetonitrile. The functional groups involved in this synthesis, namely the nitrile and the sulfonyl group, offer significant potential for subsequent chemical modifications.

The cyano group of the precursor, phenylsulfonyl acetonitrile, is particularly valuable due to its ability to be converted into a wide array of other functional groups. researchgate.net Although the cyano group is consumed during the formation of the chromen-2-one ring, understanding its reactivity is crucial when designing synthetic strategies for derivatives. The nitrile functionality can be transformed into amines, carbonyls, or incorporated into various heterocyclic systems under appropriate reaction conditions. researchgate.net

The phenylsulfonyl group attached at the C3-position of the coumarin core is a key feature, acting as a good leaving group. This characteristic allows for its removal or replacement through several chemical reactions, including hydrolysis, reduction, or nucleophilic substitution. This reactivity opens pathways to introduce alternative substituents at this position, significantly diversifying the molecular architecture. For instance, the sulfonyl group can be displaced by various nucleophiles, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. While the term "thio-sulfonyl" is not standard, modifications involving sulfur on the chromene scaffold are well-documented. For example, 4-hydroxy-2H-chromene-2-thione has been used to synthesize 3-sulfenylindole derivatives, which can then be oxidized to their corresponding sulfone derivatives. nih.gov

Table 1: Reactivity of Precursor and Core Functional Groups

| Functional Group | Location | Potential Transformations | Significance |

| Nitrile (in precursor) | Acetonitrile Reagent | Hydrolysis to carboxylic acids, reduction to amines, cycloadditions to form heterocycles. researchgate.net | Enables diverse derivatization strategies from the synthetic precursor. |

| Phenylsulfonyl | C3-position of coumarin | Removal via hydrolysis, reduction, or nucleophilic substitution. | Acts as a leaving group, allowing for late-stage functionalization of the C3-position. |

Introduction of Diverse Chemical Tags and Moieties

The post-synthetic modification of the 3-(phenylsulfonyl)-2H-chromen-2-one framework allows for the attachment of various chemical tags and moieties, which can modulate the molecule's physicochemical and biological properties. The chromene (or coumarin) scaffold is amenable to a wide range of late-stage functionalization reactions. rsc.org

Research on related coumarin systems demonstrates the feasibility of introducing complex molecular fragments. For example, various heterocyclic systems such as thiazoles and thiadiazoles have been appended to the coumarin core, often starting from a 3-acetylcoumarin derivative. nih.gov These modifications are typically achieved by reacting the acetyl group with appropriate hydrazines or thiosemicarbazides to form hydrazono-linked heterocycles. nih.gov Similarly, piperidine-based moieties have been introduced onto the chromen-2-one skeleton, commonly through ether linkages at the C7-position, to explore structure-activity relationships. researchgate.net

The introduction of these diverse tags can be achieved through several synthetic strategies:

Palladium-catalyzed cross-coupling reactions: These methods are powerful tools for forming new C-C and C-N bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups. acs.org

Click Chemistry: Reactions like the azide-alkyne cycloaddition could be employed to attach a wide variety of tags if an azide (B81097) or alkyne functionality is first introduced onto the chromene ring.

Condensation Reactions: As seen with the synthesis of thiazole (B1198619) derivatives, condensation reactions provide a straightforward route to link heterocyclic moieties. nih.gov

These modifications highlight the capacity to generate a broad library of compounds from the parent 3-(phenylsulfonyl)-2H-chromen-2-one structure.

Table 2: Examples of Moieties Introduced onto Coumarin/Chromen-2-one Scaffolds

| Moiety Introduced | Point of Attachment | Synthetic Method Example | Reference Compound Class |

| Piperidine | C7-position (via ether linkage) | Nucleophilic substitution | 7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one derivatives researchgate.net |

| Thiazole | C3-position (via hydrazono linkage) | Condensation of 3-acetylcoumarin with thiosemicarbazide (B42300) derivatives | 3-(1-(2-(thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one derivatives nih.gov |

| 1,3,4-Thiadiazole | C3-position (via hydrazono linkage) | Condensation/cyclization reactions | 3-(1-((1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one derivatives nih.gov |

| Phenyl | C3-position | Perkin reaction or Suzuki/Stille coupling | 3-Phenylcoumarins nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Phenylsulfonyl 2h Chromen 2 One

Electrophilic and Nucleophilic Reaction Pathways of the Chromen-2-one System

The coumarin (B35378) nucleus in 3-(phenylsulfonyl)-2H-chromen-2-one features an α,β-unsaturated lactone system, making it susceptible to a variety of chemical transformations. The electron-withdrawing nature of the phenylsulfonyl group at the 3-position significantly influences the reactivity of the C3-C4 double bond, rendering the C4 position highly electrophilic and prone to nucleophilic attack.

During the synthesis of 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one, a minor product, 2-amino-3-phenylsulfonyl-6-methoxy-4H-chromen-4-yl–benzenesulfonyl acetonitrile (B52724), is sometimes observed. Its formation is proposed to occur through a Knoevenagel condensation-cyclization-Michael addition cascade pathway, where a nucleophile attacks the C4 position of the initially formed coumarin intermediate. wikipedia.org This highlights the susceptibility of the C4 position to nucleophilic addition.

The coumarin system, being an aromatic heterocycle, can also undergo electrophilic substitution reactions. However, the presence of the deactivating lactone functionality and the strongly electron-withdrawing phenylsulfonyl group generally directs electrophiles to the benzene (B151609) ring of the coumarin, unless activating groups are present. Specific studies on the direct electrophilic substitution on the heterocyclic part of 3-(phenylsulfonyl)-2H-chromen-2-one are not extensively documented, suggesting that such reactions may be challenging or lead to complex product mixtures.

Reactivity of the Phenylsulfonyl Group: Substitution and Cleavage

The phenylsulfonyl group attached to the C3 position of the chromen-2-one ring is a robust functional group, but it can undergo specific reactions under certain conditions. These reactions primarily involve nucleophilic aromatic substitution on the phenyl ring or cleavage of the C-S bond.

Nucleophilic aromatic substitution on the phenyl ring of the phenylsulfonyl group is possible, particularly if the ring is activated by other electron-withdrawing groups or under forcing conditions. wikipedia.org However, the high stability of the phenylsulfonyl moiety often requires harsh reaction conditions, which might not be compatible with the coumarin core.

The cleavage of the sulfonyl group from the coumarin ring is a synthetically useful transformation. The phenylsulfonyl group is recognized as a good leaving group in various organic reactions. Reductive cleavage of C-S bonds, often facilitated by photoredox catalysis or other reducing agents, can be employed to remove the sulfonyl group, yielding the corresponding 3-unsubstituted or 3-hydrocoumarin derivative. organic-chemistry.org This desulfonylation can be a key step in multi-step synthetic sequences where the sulfonyl group is initially used to activate the coumarin system or direct other reactions.

Intramolecular Cyclizations and Rearrangement Studies

The rigid framework of the coumarin ring system in 3-(phenylsulfonyl)-2H-chromen-2-one provides a platform for investigating intramolecular cyclizations and rearrangements, leading to the formation of more complex heterocyclic structures.

While specific examples of intramolecular cyclizations starting directly from 3-(phenylsulfonyl)-2H-chromen-2-one are not extensively reported, related 3-substituted coumarins have been shown to undergo such transformations. For instance, the introduction of appropriate side chains at positions that can react with the coumarin core or the phenylsulfonyl group could initiate intramolecular cyclization events.

Rearrangement reactions of the coumarin scaffold itself have been studied for various 3-substituted derivatives. organic-chemistry.org One notable rearrangement is the transformation of coumarin derivatives into pyrrolidinedione products through a Michael addition followed by a Nef-type rearrangement. organic-chemistry.org Although not specifically demonstrated for the 3-phenylsulfonyl derivative, the presence of the electron-withdrawing sulfonyl group could potentially influence the course and feasibility of such rearrangements. Further research is needed to explore the propensity of 3-(phenylsulfonyl)-2H-chromen-2-one to undergo unique intramolecular cyclizations or skeletal rearrangements.

Participation in Complex Organic Transformations

The unique electronic and steric properties of 3-(phenylsulfonyl)-2H-chromen-2-one make it a potential substrate for various complex organic transformations, including cycloaddition and cross-coupling reactions.

The C3-C4 double bond of the coumarin, activated by the phenylsulfonyl group, can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene would lead to the formation of a new six-membered ring fused to the coumarin scaffold, providing access to complex polycyclic systems. While the Diels-Alder reactivity of the closely related (E)-3-phenylsulfonylprop-2-enenitrile has been demonstrated, specific studies on 3-(phenylsulfonyl)-2H-chromen-2-one as a dienophile are yet to be extensively reported. researchgate.netmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for C-C bond formation. organic-chemistry.orgnih.govcommonorganicchemistry.com In principle, if a leaving group (e.g., a halogen) were present on the coumarin or the phenylsulfonyl ring of 3-(phenylsulfonyl)-2H-chromen-2-one, it could participate in such reactions to introduce new aryl or vinyl substituents. While the application of these reactions to the parent compound is not documented, palladium catalysis has been successfully employed for the synthesis of various 3-arylcoumarins from 3-chlorocoumarin (B1582633) via Suzuki cross-coupling. researchgate.net This suggests that appropriately functionalized derivatives of 3-(phenylsulfonyl)-2H-chromen-2-one could be valuable substrates for these advanced synthetic methodologies.

Theoretical and Computational Studies of 3 Phenylsulfonyl 2h Chromen 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting the geometric and electronic properties of molecules. These methods are employed to understand the fundamental characteristics of 3-(phenylsulfonyl)-2H-chromen-2-one.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

| Molecular Orbital | Typical Energy Range (eV) | Role in Reactions |

| HOMO | -6.0 to -7.5 | Electron Donor |

| LUMO | -1.5 to -3.0 | Electron Acceptor |

| Energy Gap (ΔE) | 3.0 to 5.0 | Indicator of Reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In coumarin (B35378) derivatives, these are typically located around the carbonyl oxygen and other electronegative atoms.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack.

Neutral Regions (Green): These areas have a balanced electrostatic potential.

For 3-(phenylsulfonyl)-2H-chromen-2-one, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, making them primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the phenyl and chromene rings would exhibit positive potential. This detailed charge landscape is critical for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Conformational Analysis and Stability

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For 3-(phenylsulfonyl)-2H-chromen-2-one, the rotation around the single bonds connecting the phenylsulfonyl group to the coumarin core is of particular interest.

DFT calculations can be used to determine the potential energy surface by systematically rotating these bonds. Studies on similar molecules, like 3-(3-aryl-2-imino-2,3-dihydrothiazol-4-yl)-2H-chromen-2-one, have shown that different rotational conformers (s-trans and s-cis) can exist with varying degrees of stability. mdpi.com For this related compound, the energy difference between conformations was calculated to be 5.5 kJ/mol, indicating a preference for the s-trans conformer. mdpi.com Similarly, investigations into other coumarin derivatives have revealed that planar conformations are often the least energetically favorable, with non-planar structures being the global minima. nih.gov This analysis is vital for understanding which conformation is likely to be biologically active when binding to a receptor.

Molecular Modeling and Simulation Techniques

Building upon the insights from quantum chemical calculations, molecular modeling and simulation techniques are used to predict how 3-(phenylsulfonyl)-2H-chromen-2-one interacts with biological macromolecules.

Molecular Docking Studies of Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific docking studies for 3-(phenylsulfonyl)-2H-chromen-2-one were not detailed in the provided search results, the coumarin scaffold is a common subject of such investigations. Coumarin derivatives have been docked into the active sites of various enzymes, including:

Tubulin: To investigate anticancer activity. nih.gov

Cyclooxygenase (COX) enzymes: To explore anti-inflammatory potential. mdpi.com

Carbonic Anhydrase: To assess inhibitory activity. nih.gov

In these studies, the docking poses reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the coumarin derivative and the amino acid residues of the protein's active site. For 3-(phenylsulfonyl)-2H-chromen-2-one, the sulfonyl group would be expected to act as a strong hydrogen bond acceptor, while the phenyl and coumarin rings could engage in hydrophobic and stacking interactions. The docking score, an estimation of the binding affinity, helps to rank compounds and prioritize them for further experimental testing.

Table 2: Example of Molecular Docking Results for Coumarin Derivatives Against Protein Targets (Note: This table is illustrative and does not represent data for 3-(phenylsulfonyl)-2H-chromen-2-one.)

| Compound Type | Protein Target | Key Interacting Residues (Example) | Binding Affinity (Example) |

| 4-Phenylcoumarin derivative | Tubulin | Cys241, Leu248, Ala316 | -8.5 kcal/mol |

| 6-Aminocoumarin derivative | COX-2 | Tyr385, Arg120, Ser530 | -9.2 kcal/mol |

| Coumarin sulfonamide | Carbonic Anhydrase IX | His94, His96, Thr200 | -7.9 kcal/mol |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, offering deeper insights than the static view provided by docking. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes, the stability of binding poses, and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtbzmed.ac.ir These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the structural features essential for biological function. nih.govnih.gov

While specific QSAR models exclusively developed for 3-(phenylsulfonyl)-2H-chromen-2-one are not prominently detailed in the surveyed literature, extensive QSAR analyses have been performed on various classes of coumarin derivatives to predict activities ranging from anticancer to antioxidant and enzyme inhibition. nih.govbenthamdirect.comnih.gov These studies provide a framework for understanding which properties of the phenylsulfonyl-substituted coumarin are likely to be significant for its biological activity.

The general approach involves calculating a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, shape (topological), and lipophilicity. nih.govnih.gov Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to build a linear model that relates a selection of these descriptors to the observed biological activity. nih.gov

Studies on related coumarin derivatives have shown that their biological activity is often influenced by:

Electronic Descriptors: The distribution of charge and the molecule's ability to engage in electronic interactions are critical. For instance, the presence of electron-withdrawing groups, such as the phenylsulfonyl moiety at the C-3 position, can significantly impact activity. mdpi.com

Topological and Constitutional Descriptors: These relate to molecular size, branching, and complexity. Descriptors such as the structural information content index have been positively correlated with the cytotoxic activity of coumarin analogs. mdpi.com

Physicochemical Properties: The number of hydrogen bond donors and the compound's lipophilicity (often described by cLogP) are frequently identified as important parameters for activity and bioavailability. nih.gov

The validity and predictive power of a QSAR model are assessed using statistical metrics like the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). nih.govnih.gov A robust QSAR model for coumarin derivatives typically exhibits high values for r² and q² (ideally > 0.7) and a low RMSE, indicating a strong correlation and good predictive capability. benthamdirect.commdpi.com

| Model Parameter | Description | Typical Influence on Activity | Example Value Range |

|---|---|---|---|

| Descriptors | |||

| MAXDP | Maximal electrotopological positive variation, relates to electrophilicity. | Positive Correlation | N/A |

| SaaCHE-index | Topological descriptor relating to atom-type contributions. | Positive Correlation | N/A |

| H-Bond Donors | Number of hydrogen bond donor sites. | Variable | 0, 1, 2... |

| Lipophilicity (cLogP) | Partition coefficient, indicates solubility preference. | Variable | -1 to 5 |

| Statistical Metrics | |||

| r² (Coefficient of Determination) | Proportion of variance in the dependent variable predictable from the independent variable(s). | Higher is better | 0.70 - 0.95 |

| q² (Cross-validated r²) | A measure of the model's predictive ability, determined by internal validation. | Higher is better | 0.65 - 0.90 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). | Lower is better | 0.1 - 0.3 |

Analysis of Intermolecular and Non-covalent Interactions

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. These forces, though individually weak, collectively determine the crystal packing, stability, and physicochemical properties of a compound. For 3-(phenylsulfonyl)-2H-chromen-2-one, a detailed understanding of these interactions can be inferred from high-resolution crystallographic studies of closely related analogues.

A comprehensive X-ray crystal structure and computational study of 3-(phenylsulfinyl )-2H-chromen-2-one, a structurally similar analogue, reveals the key interactions at play. researchgate.net The primary difference between the two compounds is the oxidation state of the sulfur atom (sulfonyl O=S=O vs. sulfinyl S=O), which influences the local geometry and charge distribution but likely preserves the types of non-covalent interactions present. The analysis of the sulfinyl analogue identified various weak intermolecular forces, including hydrogen bonds, π-π stacking, and S-π interactions, as crucial for the crystal packing. researchgate.net Tools like Hirshfeld surface analysis are used to visualize and quantify the relative contributions of these different interactions. researchgate.netsciforum.net

| Interaction Type | Donor (D) | Acceptor (A) | Description |

|---|---|---|---|

| C–H···O=C | Aromatic C-H | Coumarin Carbonyl Oxygen | Links molecules via the highly polarized carbonyl group, forming chains or dimers. |

| C–H···O=S | Aromatic C-H | Sulfonyl Oxygen | Involves the oxygen atoms of the phenylsulfonyl group, contributing to the three-dimensional network. |

Given the presence of two aromatic ring systems (the benzopyrone of the coumarin and the phenyl group of the sulfonyl moiety), π-π stacking interactions are expected to play a significant role in the crystal packing of 3-(phenylsulfonyl)-2H-chromen-2-one. In the sulfinyl analogue, π–π interactions are indeed observed, connecting molecules with a centroid-to-centroid distance of 3.6159 (7) Å. researchgate.net This type of interaction helps to stabilize the parallel arrangement of aromatic rings, contributing to the formation of layered structures.

| Interaction Type | Participating Groups | Geometric Parameter | Significance |

|---|---|---|---|

| π-π Stacking | Coumarin and/or Phenyl Rings | Centroid-to-centroid distance: ~3.6-3.7 Å | Connects molecules into stacked arrays, contributing to crystal stability. researchgate.netresearchgate.net |

| S-π Interaction | Sulfur atom and Aromatic π-system | N/A | Contributes to the overall cohesive energy of the crystal lattice. researchgate.net |

Molecular Interactions and Mechanistic Elucidation in Biological Systems

Interaction with Specific Enzyme Targets

The coumarin (B35378) scaffold, particularly when substituted at the C-3 position with a phenylsulfonyl group, has been identified as a promising framework for interacting with a variety of enzymes. These interactions are central to its observed biological effects.

The 3-(phenylsulfonyl)-2H-chromen-2-one moiety is a key structural feature in compounds designed to inhibit several classes of enzymes. The specific mechanisms often involve direct binding to active or allosteric sites, disrupting the enzyme's catalytic function.

Kinases: Kinases are a major target for coumarin derivatives. Research has shown that hybrid molecules containing the phenylsulfonyl coumarin structure can potently disrupt kinase signaling pathways, which are often dysregulated in cancer. nih.gov For instance, a hybrid of phenylsulfonylfuroxan and coumarin was found to disrupt the phosphorylation of MEK1 and ERK1, key components of the MAPK/ERK signaling pathway. nih.gov This inhibition blocks the signal transduction cascade that promotes cell proliferation. nih.gov Similarly, other coumarin derivatives have been shown to suppress the phosphorylation of p38 MAP kinase and inhibit the PI3K/AKT pathway. nih.govmdpi.comresearchgate.net The inhibition is often non-competitive with respect to ATP, suggesting binding to an allosteric site on the kinase. nih.gov This mode of action prevents the kinase from activating its downstream targets, thereby arresting cellular processes like proliferation. nih.gov

Tyrosinase: While direct studies on 3-(phenylsulfonyl)-2H-chromen-2-one are limited, the broader coumarin and chalcone (B49325) classes are known tyrosinase inhibitors. nih.gov Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.gov Inhibition typically occurs through a competitive mechanism, where the inhibitor binds to the enzyme's active site, preventing the natural substrates (like L-tyrosine) from binding. nih.gov Docking studies support that these inhibitors can form stable interactions with residues within the tyrosinase active site. nih.gov

Monoamine Oxidase (MAO): MAO inhibitors are used to treat neurological disorders by preventing the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govyoutube.comnih.govpsychscenehub.com There are two isoforms, MAO-A and MAO-B. nih.gov Coumarin-based compounds have been extensively studied as MAO inhibitors, with the substitution pattern on the coumarin ring determining the potency and selectivity for MAO-A or MAO-B. frontiersin.org Inhibition can be reversible or irreversible, and the mechanism involves blocking the MAO enzyme from metabolizing monoamine neurotransmitters, thereby increasing their availability in the brain. psychscenehub.com

Topoisomerase: Topoisomerases are enzymes that manage the topology of DNA and are crucial for DNA replication. nih.gov Certain anticancer drugs, known as topoisomerase poisons, work by trapping the enzyme on the DNA after it has created a break, which prevents the re-ligation step. nih.gov This leads to the accumulation of DNA strand breaks and ultimately cell death. nih.gov While coumarin derivatives like novobiocin (B609625) are known to inhibit DNA gyrase (a bacterial topoisomerase), the specific action of 3-(phenylsulfonyl)-2H-chromen-2-one on human topoisomerases remains an area of active investigation.

Understanding how 3-(phenylsulfonyl)-2H-chromen-2-one and its analogs bind to their target enzymes is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools in this endeavor. nih.govresearchgate.netjocpr.com

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govabap.co.in For coumarin derivatives, docking studies have been performed against numerous targets, including cyclooxygenase (COX-2), estrogen receptor-alpha (ER-α), and various kinases. nih.govjocpr.comabap.co.in These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, within the binding pocket of the protein. jocpr.com For example, docking of a selenium analog, 4-(phenylselanyl)-2H-chromen-2-one, showed high binding affinity for kinases like p38 MAP kinase and PI3K. nih.gov Similarly, docking of 2-piperidinol-3-(arylsulfonyl)quinoxalines into the PI3Kα binding site revealed possible binding modes that explain their inhibitory activity. nih.gov

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time, allowing researchers to study the stability and dynamics of the ligand-protein complex. researchgate.net MD simulations of coumarin-tyrosine kinase complexes have been used to assess the stability of the interactions, showing that the ligand can form stable contacts within the enzyme's binding pocket. researchgate.net Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and chemical crosslinking can experimentally validate these dynamic interactions by revealing which parts of the protein become more or less accessible upon ligand binding. nih.gov

Modulation of Cellular Pathways and Processes

By inhibiting specific enzymes, compounds based on the 3-(phenylsulfonyl)-2H-chromen-2-one scaffold can exert powerful effects on cellular behavior, particularly in the context of cancer. These effects include halting cell growth and inducing programmed cell death.

A significant body of research demonstrates that coumarin derivatives containing a sulfonyl group possess potent anti-proliferative and cytotoxic activities against various human cancer cell lines. nih.govnih.gov The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with some derivatives showing activity in the nanomolar range. nih.gov

For example, a hybrid of phenylsulfonylfuroxan and coumarin displayed strong anti-proliferative effects on several cancer cell lines, as detailed in the table below. nih.gov

| Cell Line | Cancer Type | Compound | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| A549 | Lung Carcinoma | 8b | 14 - 53 | nih.gov |

| HeLa | Cervical Cancer | 8b | 14 - 53 | nih.gov |

| A2780 | Ovarian Cancer | 8b | 14 - 53 | nih.gov |

| A2780/CDDP | Cisplatin-Resistant Ovarian Cancer | 8b | 62 - 140 | nih.gov |

| MDA-MB-231 | Breast Cancer | 9c | 9.33 µM | nih.gov |

| KB | Oral Cancer | 9c | >50 µM | nih.gov |

This inhibition of cellular viability is a direct consequence of the compound's ability to interfere with critical signaling pathways. By blocking kinases like MEK1, ERK1, p38, and those in the PI3K/AKT pathway, these compounds halt the relentless division and growth that characterize cancer cells. nih.govnih.govmdpi.com

Beyond simply halting proliferation, these compounds can actively induce specific cellular responses, most notably apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.comfrontiersin.orgnih.gov

Apoptosis Induction: Apoptosis is a natural, controlled process of cell death that is often evaded by cancer cells. Phenylsulfonyl coumarin derivatives have been shown to trigger this process. nih.gov Key events in apoptosis include the externalization of phosphatidylserine (B164497) on the cell membrane and the activation of a cascade of enzymes called caspases. mdpi.comfrontiersin.org Studies show that these compounds can induce both the intrinsic and extrinsic pathways of apoptosis. frontiersin.org

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division. If DNA damage is detected, the cell cycle can be halted at specific checkpoints to allow for repair or to initiate apoptosis. researchgate.net Phenylsulfonyl coumarin derivatives have been found to cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.govresearchgate.net This arrest prevents the cell from entering mitosis and dividing, and it is often a prelude to apoptosis. nih.gov The mechanism is linked to the inhibition of signaling pathways (like MAPK/ERK) that regulate the progression of the cell cycle. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the coumarin scaffold, SAR studies have revealed how modifications to different parts of the molecule influence its interaction with biological targets. nih.govnih.govmdpi.com

The core of SAR for this class of compounds revolves around three main regions: the coumarin nucleus, the C-3 substituent, and other positions on the coumarin ring (e.g., C-7).

The Coumarin Nucleus: The 2H-chromen-2-one core is the fundamental pharmacophore, providing the basic structure for interaction with various enzymes. researchgate.net

The C-3 Substituent: The nature of the group at the C-3 position is critical for activity. The presence of a sulfonamide or phenylsulfonyl group is favored for the antitumor activity of certain coumarin derivatives. nih.gov This suggests that the electronic and steric properties of this group are key for fitting into the enzyme's binding pocket.

Substituents on the Phenyl Ring and Coumarin Core: Modifications to the phenyl ring of the C-3 substituent or at other positions of the coumarin ring can fine-tune the compound's activity. For instance, in a series of coumarin sulfonamides, a diethylamino group at the C-7 position was found to improve cytotoxic potency. nih.gov Conversely, for that specific series, various substituents on the phenyl ring of the sulfonamide group had little effect on the activity. nih.gov In other studies on antifungal coumarins, the addition of electron-withdrawing groups, such as a nitro group, to the coumarin skeleton was shown to significantly increase activity. mdpi.com

This systematic modification and testing allow medicinal chemists to develop derivatives with enhanced potency, better selectivity, and improved pharmacological profiles. nih.gov

Impact of Phenylsulfonyl Substitutions on Molecular Interactions

The phenylsulfonyl group at the 3-position of the chromen-2-one scaffold plays a pivotal role in defining the molecule's interaction profile. The nature and position of substituents on this phenyl ring can significantly modulate the electronic and steric properties of the entire molecule, thereby influencing its binding to biological macromolecules.

Research into related sulfonyl-containing compounds has shown that the sulfonyl group can act as a strong hydrogen bond acceptor. This capability allows it to form crucial interactions with amino acid residues within the active sites of enzymes or the binding pockets of receptors. The phenyl ring itself can engage in various non-covalent interactions, including:

π-π Stacking: Interaction with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The non-polar nature of the phenyl ring favors interactions with hydrophobic pockets in proteins.

Cation-π Interactions: Interaction with positively charged amino acid residues like lysine (B10760008) and arginine.

Furthermore, substitutions on the phenyl ring can fine-tune these interactions. For instance, electron-withdrawing groups can enhance the hydrogen bond accepting capacity of the sulfonyl group, while bulky substituents can provide steric hindrance or complementary fit within a binding site. A study on 6,8-dichloro-3-(phenylsulfonyl)-2H-chromen-2-one highlights how halogen substitutions can alter the molecule's properties, although detailed interaction data was not provided. sigmaaldrich.com

Table 1: Potential Molecular Interactions of the Phenylsulfonyl Group

| Interaction Type | Interacting Residues (Examples) | Potential Impact on Binding |

|---|---|---|

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine | Increased affinity and specificity |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilization of the ligand-protein complex |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Enhanced binding in non-polar pockets |

| Cation-π Interactions | Lysine, Arginine | Electrostatic stabilization |

Role of Chromen-2-one Scaffold Modifications

The chromen-2-one (or coumarin) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad range of biological activities and its ability to interact with various biological targets. nih.govmdpi.com The lactone ring and the fused benzene (B151609) ring of the chromen-2-one core provide a rigid framework that can be appropriately functionalized to achieve desired biological effects. nih.gov

Modifications to the chromen-2-one scaffold can influence molecular interactions in several ways:

Substitution on the Benzene Ring: Introducing substituents such as hydroxyl, methoxy, or halogen groups on the benzene part of the chromen-2-one scaffold can alter its electronic distribution and steric profile. nih.gov For example, a hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with a biological target.

Modifications at the C4-Position: The C4-position of the chromen-2-one ring is a common site for modification. Introducing different functional groups at this position can lead to diverse pharmacological activities. For instance, the presence of a hydroxyl group at C4 is a characteristic feature of anticoagulants like warfarin.

Alterations to the Lactone Ring: While less common, modifications to the pyrone lactone ring itself can have a profound impact on the compound's stability and reactivity.

Computational molecular docking studies on a related compound, 4-(Phenylselanyl)-2H-chromen-2-one, have demonstrated its high affinity for various pain and inflammation-associated proteins. nih.gov These studies revealed that the compound engages in significant hydrophobic interactions, with π–sigma and π–alkyl interactions being prominent. nih.gov Although this compound has a phenylselanyl group instead of a phenylsulfonyl group, the findings underscore the importance of the chromen-2-one scaffold in orienting the molecule within the binding site to facilitate key interactions. nih.gov

Table 2: Impact of Chromen-2-one Scaffold Modifications on Biological Activity

| Modification Site | Type of Substituent | Potential Effect on Molecular Interactions |

|---|---|---|

| Benzene Ring (e.g., C6, C7) | Halogen, Methoxy | Improved anticancer potency by altering electronic and steric properties. nih.gov |

| C4-Position | Hydroxyl | Can confer anticoagulant properties through specific enzyme interactions. |

| C3-Position | Phenylsulfonyl | Defines key interactions through hydrogen bonding and hydrophobic interactions. |

Advanced Analytical Characterization for Research and Development

Spectroscopic Techniques for Structural Elucidation and Conformational Studies

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and bonding of 3-(phenylsulfonyl)-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(phenylsulfonyl)-2H-chromen-2-one in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of 3-(phenylsulfonyl)-2H-chromen-2-one typically exhibits a characteristic singlet for the proton at the C4 position of the chromenone ring, appearing at approximately 8.6 ppm. The aromatic protons of the coumarin (B35378) and phenylsulfonyl moieties resonate in the range of 7.3 to 8.0 ppm.

¹³C NMR: The carbon NMR spectrum provides key signals confirming the presence of the carbonyl group of the lactone at around 157 ppm and the carbon of the sulfonyl group at approximately 142 ppm. Other aromatic and vinyl carbons appear in the typical downfield region of the spectrum.

Detailed ¹H and ¹³C NMR spectral data are summarized in the tables below.

Table 1: ¹H NMR Spectral Data of 3-(phenylsulfonyl)-2H-chromen-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.60 | s | - | H-4 |

| 7.95-7.98 | m | - | Ar-H |

| 7.63-7.70 | m | - | Ar-H |

| 7.48-7.53 | m | - | Ar-H |

Table 2: ¹³C NMR Spectral Data of 3-(phenylsulfonyl)-2H-chromen-2-one

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 157.3 | C=O |

| 155.0 | C-8a |

| 142.1 | C-SO₂ |

| 134.4 | Ar-C |

| 132.0 | Ar-C |

| 129.6 | Ar-C |

| 128.3 | Ar-C |

| 127.5 | Ar-C |

| 125.4 | Ar-C |

| 120.0 | C-4a |

| 118.9 | C-4 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 3-(phenylsulfonyl)-2H-chromen-2-one.

IR Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include a sharp band for the C=O stretching of the lactone at approximately 1740 cm⁻¹, and strong bands for the asymmetric and symmetric stretching of the sulfonyl group (SO₂) at around 1375 cm⁻¹ and 1180 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings are observed in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for 3-(phenylsulfonyl)-2H-chromen-2-one

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1740 | C=O stretch (lactone) |

| ~1375 | SO₂ asymmetric stretch |

| ~1180 | SO₂ symmetric stretch |

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of 3-(phenylsulfonyl)-2H-chromen-2-one, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), shows absorption maxima that are characteristic of the extended π-conjugated system of the chromenone core. These studies are crucial for understanding the photophysical behavior of the compound, which is relevant for applications in fluorescence and materials science.

Mass Spectrometry for High-Resolution Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of 3-(phenylsulfonyl)-2H-chromen-2-one. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₅H₁₀O₄S). The fragmentation pattern observed in the mass spectrum offers additional structural information, often showing the loss of SO₂ and other characteristic fragments of the coumarin scaffold.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of 3-(phenylsulfonyl)-2H-chromen-2-one and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to qualitatively check for the presence of starting materials, intermediates, and the final product during a reaction. The retention factor (Rf) value is dependent on the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used for quantitative analysis of the purity of the compound. By using a suitable stationary phase (e.g., C18 column) and mobile phase, a sharp peak corresponding to 3-(phenylsulfonyl)-2H-chromen-2-one can be obtained, and its purity can be determined by integrating the peak area.

Table 4: List of Compounds

| Compound Name |

|---|

Applications of 3 Phenylsulfonyl 2h Chromen 2 One Beyond Biomedical Contexts

Theoretical Studies on Corrosion InhibitionNo theoretical or computational studies on the corrosion inhibition potential of 3-(phenylsulfonyl)-2H-chromen-2-one could be located. While research into other coumarin (B35378) derivatives as corrosion inhibitors exists, this specific compound has not been the subject of such investigations in the available literature.

Due to the lack of specific information for each of the requested sections, it is not possible to generate the detailed article as per the provided outline.

Future Research Directions and Unexplored Avenues for 3 Phenylsulfonyl 2h Chromen 2 One

Development of Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of 3-substituted coumarins, including 3-(phenylsulfonyl)-2H-chromen-2-one, has traditionally relied on established condensation reactions. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methods.

Recent advancements have focused on environmentally friendly protocols. For instance, the use of tris(hydroxymethyl)aminomethane (THAM) as a commercially available, inexpensive, and non-toxic catalyst has been reported for the synthesis of 3-phenylsulfonyl coumarins, offering decent yields and easy product isolation. researchgate.netnih.gov Another promising green approach involves a visible-light-mediated three-component synthesis of sulfonylated coumarins from diaryliodonium salts, arylpropynoates, and sulfur dioxide at room temperature without a catalyst. researchgate.net Further research could optimize these methods for 3-(phenylsulfonyl)-2H-chromen-2-one, focusing on improving yields, reducing reaction times, and expanding the substrate scope.

Future synthetic explorations should also consider:

Catalyst-free radical sulfonylation: A recently developed method using disulfides under catalyst-free conditions presents a green pathway to 3-sulfonyl coumarins that warrants further investigation for this specific compound. nih.gov

Microwave-assisted synthesis: This technique has been successfully applied to other coumarin (B35378) derivatives and could significantly accelerate the synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one and its analogues.

Flow chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for potential therapeutic applications.

Deeper Mechanistic Understanding of Chemical Transformations

While synthetic methods provide access to 3-(phenylsulfonyl)-2H-chromen-2-one, a comprehensive understanding of the mechanisms governing its formation and reactivity is essential for optimization and innovation. The Knoevenagel condensation, a key step in many syntheses, has been a subject of mechanistic studies, but the precise role of catalysts and the driving forces in the formation of the phenylsulfonyl coumarin structure require further elucidation. researchgate.netnih.gov

Future research should aim to:

Elucidate reaction pathways: Detailed kinetic and computational studies can map out the energy profiles of different synthetic routes, identifying rate-determining steps and potential side reactions.

Investigate the role of the sulfonyl group: Understanding how the phenylsulfonyl group at the 3-position influences the reactivity of the coumarin ring is crucial for predicting its behavior in further chemical modifications and biological systems.

Advanced Computational Modeling for Predictive Research

In silico approaches are becoming indispensable in modern chemical research. For 3-(phenylsulfonyl)-2H-chromen-2-one, computational modeling can accelerate the discovery of new applications and analogues. frontiersin.org A custom machine-learning approach has already been used to predict the pharmacological potential of novel 3-substituted coumarins, demonstrating a strong correlation between in silico predictions and experimental results. frontiersin.org

Future computational studies could focus on:

Predictive pharmacology: Expanding the use of machine learning and cheminformatics to predict the activity of 3-(phenylsulfonyl)-2H-chromen-2-one against a wider range of biological targets. frontiersin.orgnih.gov

Molecular docking and dynamics: These simulations can provide insights into the binding modes of the compound with specific enzymes or receptors, guiding the design of more potent and selective inhibitors. researchgate.net For example, docking studies have been used to understand the interactions of coumarin derivatives with carbonic anhydrases. researchgate.net

ADMET prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 3-(phenylsulfonyl)-2H-chromen-2-one and its potential derivatives, helping to prioritize candidates for synthesis and biological testing.

Exploration of New Biological Targets and Pathways at the Molecular Level

The biological activities of coumarin derivatives are vast, with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. For 3-(phenylsulfonyl)-2H-chromen-2-one, the phenylsulfonyl group can significantly influence its biological profile. Coumarin-sulfonamide hybrids have shown promise as inhibitors of carbonic anhydrase isozymes, some of which are implicated in cancer.

Unexplored avenues for biological investigation include:

Anticancer mechanisms: While coumarins are known to have antitumor activity, the specific molecular targets of 3-(phenylsulfonyl)-2H-chromen-2-one are largely unknown. Future research could investigate its effects on key cancer-related pathways, such as the PI3K/AKT pathway, which has been implicated in the action of other coumarin derivatives.

Anti-inflammatory properties: Given the anti-inflammatory potential of the coumarin scaffold, investigating the effect of 3-(phenylsulfonyl)-2H-chromen-2-one on inflammatory mediators and signaling pathways is a logical next step.

Neuroprotective effects: Some coumarins have shown neuroprotective properties, opening up the possibility of exploring this compound for applications in neurodegenerative diseases.

Antidiabetic potential: Certain coumarin derivatives have been investigated for their antidiabetic effects, suggesting another potential therapeutic area for this compound.

Design and Synthesis of Chemically Diverse Analogues for Targeted Research

The core structure of 3-(phenylsulfonyl)-2H-chromen-2-one offers multiple sites for chemical modification, allowing for the creation of a library of analogues with diverse properties. By systematically altering the substitution patterns on both the phenylsulfonyl and the chromen-2-one rings, researchers can fine-tune the compound's activity and selectivity for specific biological targets.

Future design and synthesis efforts could explore:

Structure-Activity Relationship (SAR) studies: A systematic synthesis of analogues with varied substituents on the phenyl ring (e.g., electron-donating or -withdrawing groups) and the coumarin nucleus will be crucial to establish clear SARs.

Hybrid molecules: The concept of molecular hybridization, which combines the 3-(phenylsulfonyl)-2H-chromen-2-one scaffold with other pharmacophores, holds significant promise. For example, creating hybrids with moieties known to target specific enzymes or receptors could lead to compounds with dual or enhanced activity. frontiersin.org The development of coumarin-pyrazoline hybrids with a phenylsulfonyl moiety has already shown potent antitumor activity.

Bioisosteric replacement: Replacing the phenylsulfonyl group with other sulfonyl-containing moieties or different functional groups could lead to analogues with improved pharmacokinetic properties or novel biological activities.

Integration with Emerging Technologies in Chemical Biology

The convergence of chemistry and biology offers powerful tools to probe the function of small molecules like 3-(phenylsulfonyl)-2H-chromen-2-one.

Future research should leverage these technologies to:

Q & A

Basic Research Question

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactive compounds) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Docking studies : Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., DNA gyrase for antibacterial activity) .

How do structural modifications influence the bioactivity of 3-(phenylsulfonyl)-2H-chromen-2-one?

Advanced Research Question

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antimicrobial activity but reduce solubility. For example, 8-nitro derivatives show 4-fold higher potency than unsubstituted analogs .

- Hydrophobic substituents (e.g., octadecyloxy chains) improve membrane penetration but may increase logP (>10), complicating pharmacokinetics .

- Hybridization with heterocycles (e.g., thiazole, triazine) broadens activity spectra. For instance, triazine-linked derivatives exhibit dual antibacterial and antifungal effects .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility issues : Use DMSO/carboxymethylcellulose vehicles to ensure compound dissolution .

- Structural impurities : Validate purity via HPLC (>95%) and NMR (absence of residual solvents) .

- Biological models : Compare results across multiple cell lines or microbial strains to identify target-specific effects .

What analytical applications exist for 3-(phenylsulfonyl)-2H-chromen-2-one beyond drug discovery?

Advanced Research Question

- Spectrophotometric sensing : Chromenones act as ligands for metal detection (e.g., Cr(VI) via complexation at λₘₐₓ = 420 nm) .

- Fluorescent probes : Modify the 7-hydroxy position for pH-sensitive emission (e.g., λₑₘ = 450–500 nm in aqueous media) .

- Catalysis : Sulfonyl groups facilitate Lewis acid-mediated reactions (e.g., FeCl₃-catalyzed cyclization for heterocycle synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.